molecular formula C20H15ClF3NO B116490 Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- CAS No. 144320-20-7

Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-

Cat. No. B116490
M. Wt: 377.8 g/mol
InChI Key: RSUHBWALPDHLBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been the focus of numerous scientific studies due to its potential applications in various fields. This compound is a member of the pyridine family, which is a class of organic compounds that contain a six-membered aromatic ring with one nitrogen atom. Pyridine derivatives have been used in the synthesis of various drugs, agrochemicals, and other industrial products due to their unique chemical properties.

Mechanism Of Action

The mechanism of action of pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- is not well understood. However, it has been proposed that the compound may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. This may lead to the induction of cell cycle arrest and apoptosis in cancer cells.

Biochemical And Physiological Effects

Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been shown to exhibit potent antitumor activity against various cancer cell lines. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which may lead to the inhibition of tumor growth. In addition, the compound has been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has several advantages for use in laboratory experiments. The compound is readily available and can be synthesized using various methods. In addition, the compound exhibits potent biological activity, which makes it an attractive candidate for drug development.
However, there are also limitations to the use of pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- in laboratory experiments. The compound is highly toxic and must be handled with care. In addition, the mechanism of action of the compound is not well understood, which makes it difficult to optimize its biological activity.

Future Directions

There are several future directions for research on pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-. One area of research is the optimization of the compound's biological activity. This may involve the synthesis of analogs with improved potency and selectivity.
Another area of research is the development of new applications for the compound. Pyridine derivatives have been used in the synthesis of various drugs, agrochemicals, and other industrial products. The compound of interest may have potential applications in these areas as well.
Finally, further research is needed to elucidate the mechanism of action of the compound. This may involve the use of various biochemical and biophysical techniques to study the compound's interactions with its molecular targets.

Synthesis Methods

Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- can be synthesized using various methods. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde or ketone, an amine, and a beta-ketoester. This method has been used to synthesize a wide range of pyridine derivatives, including the compound of interest.

Scientific Research Applications

Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been the focus of numerous scientific studies due to its potential applications in various fields. One area of research has been its use as a ligand in coordination chemistry. Pyridine derivatives have been shown to form stable complexes with various metal ions, which have potential applications in catalysis, sensing, and other areas.
Another area of research has been the use of pyridine derivatives as potential drugs. Pyridine derivatives have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory activities. Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)- has been shown to exhibit potent antitumor activity against various cancer cell lines.

properties

CAS RN

144320-20-7

Product Name

Pyridine, 2-(2-chlorophenyl)-4-ethoxy-6-(3-(trifluoromethyl)phenyl)-

Molecular Formula

C20H15ClF3NO

Molecular Weight

377.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C20H15ClF3NO/c1-2-26-15-11-18(13-6-5-7-14(10-13)20(22,23)24)25-19(12-15)16-8-3-4-9-17(16)21/h3-12H,2H2,1H3

InChI Key

RSUHBWALPDHLBS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F

Canonical SMILES

CCOC1=CC(=NC(=C1)C2=CC=CC=C2Cl)C3=CC(=CC=C3)C(F)(F)F

Other CAS RN

144320-20-7

synonyms

2-(2-chlorophenyl)-4-ethoxy-6-[3-(trifluoromethyl)phenyl]pyridine

Origin of Product

United States

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